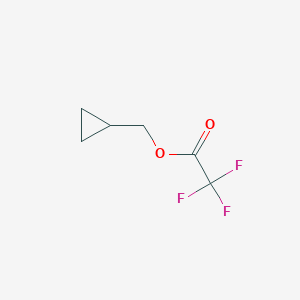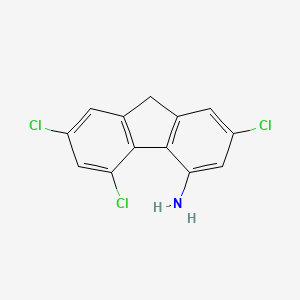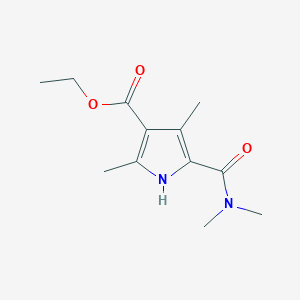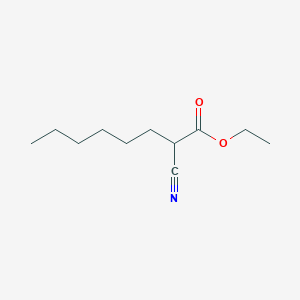
Ethyl 2-cyanooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyanooctanoate is an organic compound with the molecular formula C11H19NO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound contains both an ester and a nitrile functional group, making it a versatile building block for various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanooctanoate can be synthesized through the reaction of ethyl cyanoacetate with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyanooctanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-cyanooctanoate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is employed in the production of adhesives, coatings, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 2-cyanooctanoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Similar in structure but with a shorter carbon chain.
Methyl cyanoacetate: Contains a methyl group instead of an ethyl group.
Ethyl 2-cyanohexanoate: Similar structure with a shorter carbon chain.
Uniqueness
Ethyl 2-cyanooctanoate is unique due to its longer carbon chain, which can influence its reactivity and solubility. This makes it particularly useful in the synthesis of longer-chain organic molecules and in applications requiring specific hydrophobic properties .
Propriétés
Numéro CAS |
26526-76-1 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
ethyl 2-cyanooctanoate |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h10H,3-8H2,1-2H3 |
Clé InChI |
FYITURBQKNVCNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



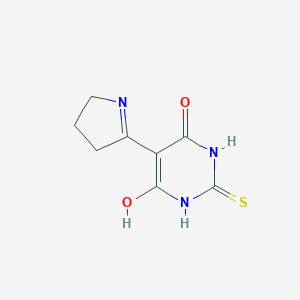
![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)

![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

